[(2-Methylprop-2-enyl)amino](2-pyridylamino)methane-1-thione
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Overview
Description
(2-Methylprop-2-enyl)aminomethane-1-thione is an organic compound that features both an amino group and a thione group
Preparation Methods
The synthesis of (2-Methylprop-2-enyl)aminomethane-1-thione typically involves the reaction of 2-methylprop-2-enylamine with 2-pyridylamine in the presence of a sulfur source. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2-Methylprop-2-enyl)aminomethane-1-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction and conditions.
Scientific Research Applications
(2-Methylprop-2-enyl)aminomethane-1-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylprop-2-enyl)aminomethane-1-thione involves its interaction with molecular targets such as enzymes and receptors. The amino and thione groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. Pathways involved may include enzyme inhibition or activation, depending on the specific context.
Comparison with Similar Compounds
(2-Methylprop-2-enyl)aminomethane-1-thione can be compared with similar compounds such as:
2-Methylprop-2-enylamine: Shares the 2-methylprop-2-enyl group but lacks the pyridylamino and thione groups.
2-Pyridylamine: Contains the pyridylamino group but lacks the 2-methylprop-2-enyl and thione groups.
Methane-1-thione: Features the thione group but lacks the amino groups. The uniqueness of (2-Methylprop-2-enyl)aminomethane-1-thione lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methylprop-2-enyl)-3-pyridin-2-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-8(2)7-12-10(14)13-9-5-3-4-6-11-9/h3-6H,1,7H2,2H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBYXKMBARAIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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